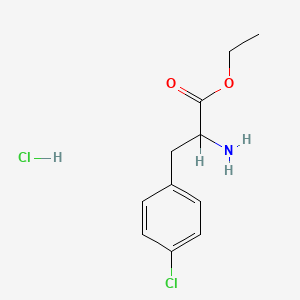

DL-4-Chlorophenylalanine ethyl ester hydrochloride

Beschreibung

DL-4-Chlorophenylalanine ethyl ester hydrochloride is a synthetic derivative of the amino acid phenylalanine, where a chlorine atom substitutes the para-position of the phenyl ring, and the carboxyl group is esterified with ethanol, forming a hydrochloride salt. This modification enhances its solubility and stability, making it suitable for biochemical and pharmaceutical applications.

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQIKGOQYNZYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52031-05-7 | |

| Record name | Phenylalanine, 4-chloro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52031-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052031057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Esterification

The esterification is typically performed by reacting DL-4-Chlorophenylalanine with ethanol in the presence of an acid catalyst (commonly hydrochloric acid or sulfuric acid). This reaction converts the carboxylic acid group into an ethyl ester, enhancing the compound's solubility and stability.

Hydrochloride Salt Formation

After esterification, hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the ethyl ester. This salt form is more stable and easier to purify and handle.

Detailed Preparation Methods

Chemical Esterification Method

- Starting Material: DL-4-Chlorophenylalanine

- Reagents: Ethanol, hydrochloric acid (HCl)

- Conditions: Heating under reflux, typically at 80–90°C for 0.5–1 hour

- Process: DL-4-Chlorophenylalanine is dissolved in ethanol containing hydrochloric acid. The mixture is heated to promote esterification, forming DL-4-Chlorophenylalanine ethyl ester hydrochloride.

- Isolation: The product is isolated by cooling and filtration or crystallization.

This method is straightforward and widely used for preparing amino acid esters.

Resolution and Purification via Crystallization-Induced Asymmetric Transformation

Since this compound is a racemic mixture (DL-form), resolution methods are employed to separate the enantiomers if optically pure forms are desired.

A notable method described in patent CN101012181B involves:

- Methylation of DL-4-Chlorophenylalanine in hydrochloric acid/methanol to form DL-4-chlorophenylalanine methyl ester hydrochloride.

- Removal of HCl using potassium carbonate (K2CO3) to obtain the free amine methyl ester.

- Resolution using (2S,3S)-tartaric acid as a resolving agent in methanol, which forms diastereomeric salts with the enantiomers.

- Use of salicylaldehyde as a catalyst to promote asymmetric transformation and crystallization-induced resolution.

- Separation of enantiomers by filtration and recrystallization.

This method yields optically pure (R)- or (S)-4-chlorophenylalanine methyl esters, which can be further converted to ethyl esters if needed.

Example Preparation Procedure (From Patent CN101012181B)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve DL-4-chlorophenylalanine (40 g, 0.2 mol) in aqueous 5 mol/L HCl (21 ml) and water (320 ml) | Heat to 85±5°C, stir until dissolved | Clear solution |

| 2 | Add L-dibenzoyl tartaric acid (38 g, 0.11 mol) in ethanol (80 ml) dropwise over 0.5 h | Maintain 60°C, react for 6 h, then cool to room temperature | Formation of L-dibenzoyl tartaric acid·D-4-chlorophenylalanine crystals |

| 3 | Filter crystals, treat with 3–5 mol/L HCl at 20–25°C to decompose and remove resolving agent | Filtration and concentration | White crystals of D-4-chlorophenylalanine obtained |

| 4 | Adjust pH with alkali at 0–5°C in ethanol to precipitate L-4-chlorophenylalanine crystals from mother liquor | pH adjustment and crystallization | Separation of L- and D-enantiomers |

This process allows efficient resolution of DL-4-chlorophenylalanine into its enantiomers, which can then be esterified to the ethyl ester hydrochloride form.

Analytical Data Supporting Preparation

Spectroscopic and analytical data are essential for confirming the identity and purity of this compound:

| Technique | Data Type | Purpose |

|---|---|---|

| 1H NMR | Proton environment | Confirms esterification and aromatic substitution |

| 13C NMR | Carbon environment | Verifies ester carbonyl and aromatic carbons |

| IR Spectroscopy | Functional groups | Detects ester C=O stretch and amine groups |

| Mass Spectrometry (MS) | Molecular weight | Confirms molecular ion peak at 264.14 g/mol |

| Optical Rotation (if resolved) | Enantiomeric purity | Measures optical activity for chiral purity |

These data are routinely used to verify successful synthesis and resolution.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Product Form | Notes |

|---|---|---|---|---|---|

| Direct Esterification | DL-4-Chlorophenylalanine | Ethanol, HCl | Reflux 80–90°C, 0.5–1 h | This compound | Simple, racemic mixture |

| Resolution via Crystallization | DL-4-Chlorophenylalanine methyl ester hydrochloride | (2S,3S)-Tartaric acid, K2CO3, salicylaldehyde | Methanol solution, 60–70°C, 4–6 h | Optically pure enantiomers | Requires further esterification for ethyl ester |

| Enzymatic Resolution (reported in literature) | N-Ac-DL-p-chlorophenylalanine | Immobilized aminoacylase, CoCl2 | pH 7, 37°C, flow column | L- and D-4-chlorophenylalanine | More complex, enzymatic specificity |

Research Findings and Practical Considerations

- The chemical esterification method is efficient for producing the racemic ethyl ester hydrochloride, suitable for many research applications.

- Resolution techniques are critical when enantiomerically pure compounds are required, especially for pharmaceutical development.

- The use of resolving agents like dibenzoyl tartaric acid and asymmetric catalysts such as salicylaldehyde enhances the yield and purity of enantiomers.

- Enzymatic methods, while more complex, offer stereoselectivity but require immobilized enzymes and controlled conditions.

- The hydrochloride salt form improves compound stability and handling safety.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Serotonin Synthesis Inhibition

One of the primary applications of DL-4-Chlorophenylalanine ethyl ester hydrochloride is its role as an inhibitor of serotonin synthesis. It acts by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to serotonin. This inhibition has been extensively studied in animal models.

- Case Study : In a study involving rats, administration of PCPA at doses of 100, 200, and 300 mg/kg resulted in a significant decrease in serotonin levels in the brain, with the most pronounced effects observed at 200 mg/kg after three days . This decrease was associated with behavioral changes, such as disrupted defensive reflex conditioning in snails, indicating its potential impact on learning and memory processes .

Neuroendocrine Research

PCPA is also utilized in neuroendocrine studies to investigate the role of serotonin in reproductive functions. Research has shown that depletion of serotonin can affect hormonal surges related to ovulation.

- Case Study : A study demonstrated that PCPA administration blocked the preovulatory surge of luteinizing hormone (LH) in estrogen-treated ovariectomized rats. The restoration of serotonin levels using 5-hydroxytryptophan reinstated this surge, highlighting the compound's utility in understanding hormonal regulation .

Effects on Learning and Memory

The impact of PCPA on learning and memory has been a focal point of research, particularly regarding its effects on defensive behaviors in animals.

- Case Study : In experiments with terrestrial snails, PCPA treatment led to significant alterations in defensive reflexes during conditioning trials. The results indicated that serotonin depletion could impair memory reconsolidation processes .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

Wirkmechanismus

The mechanism of action of DL-4-Chlorophenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound acts as an inhibitor of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin.

Neurotransmitter Modulation: By inhibiting tryptophan hydroxylase, it reduces the production of serotonin, thereby affecting various physiological processes.

Anti-inflammatory Effects: The compound has been shown to reduce the expression of pro-inflammatory factors and matrix metalloproteinases.

Vergleich Mit ähnlichen Verbindungen

DL-4-Chlorophenylalanine Methyl Ester Hydrochloride

- Structural Difference : The methyl ester variant replaces the ethyl group with a methyl group, altering lipophilicity and metabolic stability.

- Price: The methyl ester hydrochloride is priced at ¥380.00 (China) and €1,055 per 25 g (VWR Chemicals), significantly cheaper than its non-salt counterpart (€5,480/kg) .

- Regulatory Status : Listed under occupational exposure limits in Canada (Prince Edward Island, NPRI) and multiple U.S. states (California, Michigan, Tennessee, Wyoming) .

- Applications : Primarily used in organic synthesis and as a chiral building block .

DL-4-Chlorophenylalanine (Non-Esterified)

- Structural Difference : Lacks the ester group and hydrochloride salt, reducing solubility but retaining biological activity.

- Applications: Demonstrated antifungal efficacy against Colletotrichum gloeosporioides (73.68% control effect at 1 mg/mL) in mango anthracnose management .

- Price: Not explicitly listed but inferred to be lower due to simpler synthesis.

Dopamine Hydrochloride (CAS 62-31-7)

- Structural Difference : A catecholamine derivative with a hydroxylated phenyl ring and ethylamine side chain.

- Regulatory Status : Classified under GHS 1.1 with stringent handling protocols .

- Applications : Used in neurological research and therapeutics, contrasting with DL-4-chlorophenylalanine derivatives’ focus on organic synthesis .

Comparative Data Table

Key Research Findings

- Esterification Impact: The methyl ester hydrochloride’s lower price compared to the non-salt form suggests esterification and salt formation reduce production costs while enhancing stability .

- Antifungal Activity: The non-esterified DL-4-Chlorophenylalanine shows potent antifungal effects, implying ester derivatives may act as prodrugs with modified bioavailability .

- Regulatory Variance : The methyl ester hydrochloride’s inclusion in occupational exposure lists highlights its handling risks compared to dopamine HCl, which is regulated for toxicity .

Biologische Aktivität

DL-4-Chlorophenylalanine ethyl ester hydrochloride (PCPA-EE) is a synthetic derivative of phenylalanine, characterized by the addition of a chloro group and an ethyl ester. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly its effects on neurotransmitter synthesis and protein incorporation. This article explores the biological activity of PCPA-EE, focusing on its mechanisms, effects on serotonin levels, and implications for psychiatric disorders.

- Molecular Formula: C₁₁H₁₅Cl₂NO₂

- CAS Number: 52031-05-7

- Appearance: White to yellow powder

- Solubility: Soluble in water

PCPA-EE primarily functions as an inhibitor of phenylalanine hydroxylase, an enzyme responsible for converting L-phenylalanine to L-tyrosine. This inhibition leads to reduced levels of tyrosine, a precursor for serotonin synthesis. Consequently, the depletion of serotonin in the central nervous system can induce behavioral changes similar to depressive symptoms in animal models .

1. Serotonin Depletion

Research indicates that PCPA-EE significantly reduces serotonin levels in the brain. A study demonstrated that doses of 100 mg/kg to 300 mg/kg administered intraperitoneally resulted in a dose-dependent decrease in cortical serotonin content, reaching a maximum reduction by the third day post-treatment . The following table summarizes key findings related to serotonin depletion:

| Dose (mg/kg) | Time Post-Treatment | % Reduction in Serotonin |

|---|---|---|

| 100 | 24 hours | 300% |

| 200 | 48 hours | 600% |

| 300 | 72 hours | 900% |

2. Effects on Behavior

The depletion of serotonin due to PCPA-EE treatment has been linked to alterations in behavior. For instance, studies have shown that rats treated with PCPA exhibited impaired prepulse inhibition (PPI), a measure often used to assess sensory processing and neuropsychiatric conditions .

Case Studies

Several case studies have highlighted the implications of PCPA-EE on behavior and neurotransmitter levels:

- Study on Prepulse Inhibition: Rats treated with PCPA showed significant reductions in PPI compared to control groups, indicating that serotonin depletion affects sensory gating mechanisms .

- Impact on Defensive Reflexes: In terrestrial snails, PCPA administration disrupted defensive reflex conditioning, suggesting that serotonin plays a crucial role in learning and memory processes .

Research Findings

Recent studies have expanded our understanding of PCPA-EE's biological activity:

- Inhibition of Protein Synthesis: By interfering with phenylalanine incorporation into proteins, PCPA-EE may influence metabolic pathways relevant to various disorders.

- Potential Therapeutic Applications: Given its ability to modulate neurotransmitter levels, PCPA-EE could have potential applications in treating psychiatric disorders characterized by dysregulated serotonin systems .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| DL-4-Chlorophenylalanine | Chlorinated phenylalanine | Directly involved in protein synthesis |

| L-Phenylalanine | Natural amino acid without chlorination | Essential amino acid; not a synthetic derivative |

| 2-Amino-3-(4-chlorophenyl)propanoic acid | Contains a propanoic acid chain | Potential use in metabolic studies |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing DL-4-chlorophenylalanine ethyl ester hydrochloride?

- Synthesis : The compound is typically synthesized via esterification of 4-chloro-DL-phenylalanine with ethanol in the presence of hydrochloric acid. Key steps include optimizing reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and purification via recrystallization using polar aprotic solvents .

- Characterization : Confirm identity via melting point analysis (166–170°C) , nuclear magnetic resonance (NMR) for structural validation (e.g., ethyl ester protons at δ 1.2–1.4 ppm), and mass spectrometry (MS) for molecular ion peaks matching the molecular weight of 264.14 g/mol .

Q. How does the solubility profile of this compound influence experimental design?

- The compound is highly soluble in water and dimethyl sulfoxide (DMSO), making it suitable for in vivo studies requiring systemic administration. However, stability tests under varying pH (e.g., 2–9) and temperature (−20°C vs. 25°C) are critical to avoid ester hydrolysis during storage .

Q. What in vivo models are appropriate for studying its role as a tryptophan hydroxylase inhibitor?

- Rodent models (e.g., C57BL/6 mice) are commonly used. Subcutaneous or oral administration (10–50 mg/kg) reduces central serotonin (5-HT) levels in the hippocampus and cortex within 24–48 hours, confirmed via HPLC analysis of brain homogenates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported efficacy of this compound as a serotonin synthesis inhibitor?

- Experimental Variables :

- Compare dose-dependent effects (e.g., 10 vs. 50 mg/kg) on 5-HT depletion across brain regions .

- Assess batch-to-batch variability in purity (e.g., via HPLC ≥98% purity thresholds) .

Q. What analytical techniques are optimal for quantifying residual impurities in synthesized batches?

- Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate methods per ICH guidelines, including limit of detection (LOD) ≤0.1% and recovery rates ≥95% for impurities like unreacted 4-chloro-DL-phenylalanine .

Q. How can researchers optimize administration routes to enhance blood-brain barrier penetration?

- Compare pharmacokinetic parameters (e.g., AUC, Cmax) for oral vs. subcutaneous routes. Adjust formulations using co-solvents (e.g., PEG-400) to improve bioavailability, as evidenced by higher brain 5-HT depletion in subcutaneous groups .

Q. What strategies mitigate interference from endogenous compounds during 5-HT quantification in tissue samples?

- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 5-HT-d4) to correct for matrix effects . Validate method specificity using brain tissue from serotonin-deficient knockout models.

Q. How should researchers design studies to evaluate synergistic effects with other neurotransmitter modulators?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.